molecular formula C20H21BrN2O5 B12493443 Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12493443
M. Wt: 449.3 g/mol
InChI Key: JKELEINPCIRQEB-UHFFFAOYSA-N
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Description

Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, and a morpholine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-morpholinylbenzoic acid in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
  • Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate

Uniqueness

Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the brominated phenyl group distinguishes it from other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H21BrN2O5

Molecular Weight

449.3 g/mol

IUPAC Name

methyl 5-[(5-bromo-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21BrN2O5/c1-26-18-6-3-13(21)11-16(18)19(24)22-14-4-5-17(15(12-14)20(25)27-2)23-7-9-28-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,22,24)

InChI Key

JKELEINPCIRQEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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